![molecular formula C15H25NO4S B602881 {[4-Butoxy-3-(methylethyl)phenyl]sulfonyl}(2-hydroxyethyl)amine CAS No. 1206119-49-4](/img/structure/B602881.png)
{[4-Butoxy-3-(methylethyl)phenyl]sulfonyl}(2-hydroxyethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[4-Butoxy-3-(methylethyl)phenyl]sulfonyl}(2-hydroxyethyl)amine is a chemical compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, industrial processes, and scientific research. The structure of this compound includes a butoxy group, a hydroxyethyl group, and an isopropyl group attached to a benzenesulfonamide core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[4-Butoxy-3-(methylethyl)phenyl]sulfonyl}(2-hydroxyethyl)amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-butoxybenzenesulfonyl chloride, 2-hydroxyethylamine, and isopropylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
{[4-Butoxy-3-(methylethyl)phenyl]sulfonyl}(2-hydroxyethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new sulfonamide derivatives.
Applications De Recherche Scientifique
{[4-Butoxy-3-(methylethyl)phenyl]sulfonyl}(2-hydroxyethyl)amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biology: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of {[4-Butoxy-3-(methylethyl)phenyl]sulfonyl}(2-hydroxyethyl)amine involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-butoxy-N-(2-hydroxyethyl)-4-biphenylcarboxamide
- 4-butoxy-N-(2-hydroxyethyl)-N-(phenylmethyl)benzenesulfonamide
Uniqueness
{[4-Butoxy-3-(methylethyl)phenyl]sulfonyl}(2-hydroxyethyl)amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
1206119-49-4 |
|---|---|
Formule moléculaire |
C15H25NO4S |
Poids moléculaire |
315.4g/mol |
Nom IUPAC |
4-butoxy-N-(2-hydroxyethyl)-3-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C15H25NO4S/c1-4-5-10-20-15-7-6-13(11-14(15)12(2)3)21(18,19)16-8-9-17/h6-7,11-12,16-17H,4-5,8-10H2,1-3H3 |
Clé InChI |
NBGYAPDLYXFCHR-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=C(C=C1)S(=O)(=O)NCCO)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



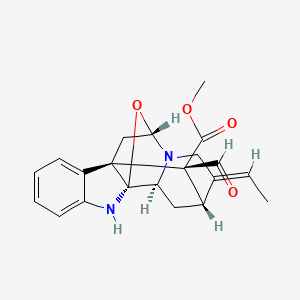
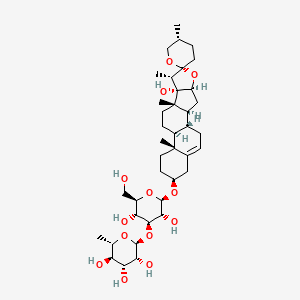

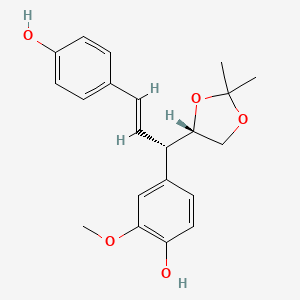
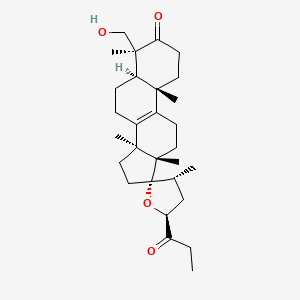
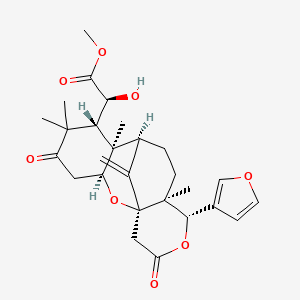
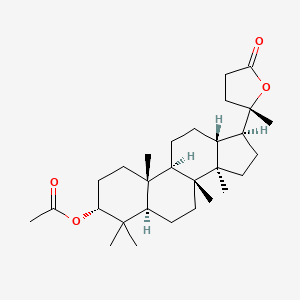
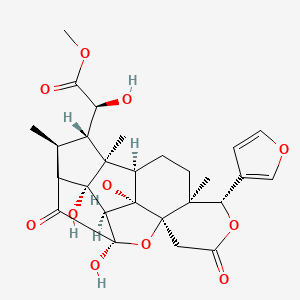
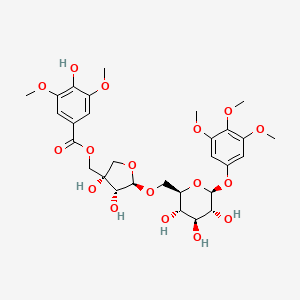
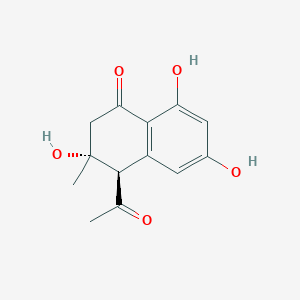
![(3S,4S)-3-hydroxy-4-[[4-hydroxy-3-[2-hydroxy-5-[[(3S,4S)-4-hydroxy-4-[(4-hydroxy-3-methoxyphenyl)methyl]-5-oxooxolan-3-yl]methyl]-3-methoxyphenyl]-5-methoxyphenyl]methyl]-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one](/img/structure/B602822.png)

